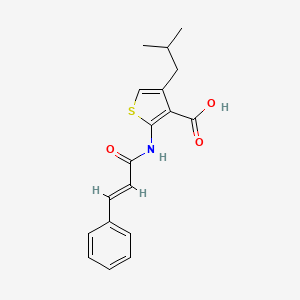
1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea is a complex organic compound that features a benzodioxaphosphol ring and a pyridine carbonylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea typically involves multi-step organic reactions. The starting materials might include benzodioxaphosphol derivatives and pyridine carbonyl compounds. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the urea group.
Cyclization: reactions to form the benzodioxaphosphol ring.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity. This might involve:
Catalysts: to speed up reactions.
Purification techniques: such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s properties.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Depending on the reaction, solvents like ethanol, methanol, or dichloromethane might be used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler amines.
Aplicaciones Científicas De Investigación
1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for 1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating their function.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Such as gene expression or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-3-carbonylamino)urea: Similar structure but with a different position of the carbonylamino group.
1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)thiourea: Similar structure but with a thiourea group instead of urea.
Uniqueness
1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea might be unique due to its specific combination of functional groups, which could confer distinct chemical and biological properties.
For precise and detailed information, consulting scientific literature and databases is recommended
Propiedades
IUPAC Name |
1-(1,3,2-benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N4O4P/c18-12(9-5-7-14-8-6-9)15-16-13(19)17-22-20-10-3-1-2-4-11(10)21-22/h1-8H,(H,15,18)(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYIHJAPGBJREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OP(O2)NC(=O)NNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N4O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5855053.png)
![3-amino-2-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5855056.png)


![N-(2-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5855076.png)




![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)

